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molecular formula C9H10N2O2 B064055 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole CAS No. 177477-89-3

4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole

Cat. No. B064055
M. Wt: 178.19 g/mol
InChI Key: LPVCJEUTLDSCRF-UHFFFAOYSA-N
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Patent
US06008229

Procedure details

A mixture of 4-benzyloxy-2-methoxy-1-methyl-1H-benzimidazole (254.8 mg) and 10% palladium on carbon (25 mg) in methanol (2.5 ml) was stirred for 7 hours at ambient temperature under hydrogen atmosphere. Insoluble material was filtered off, and the filtrate was concentrated in vacuo. The residue was purified by column chromatography on silica gel (ethyl acetate:n-hexane=3:1, V/V) to give 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole (58.7 mg).
Name
4-benzyloxy-2-methoxy-1-methyl-1H-benzimidazole
Quantity
254.8 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:17]2[N:16]=[C:15]([O:18][CH3:19])[N:14]([CH3:20])[C:13]=2[CH:12]=[CH:11][CH:10]=1)C1C=CC=CC=1>[Pd].CO>[OH:8][C:9]1[C:17]2[N:16]=[C:15]([O:18][CH3:19])[N:14]([CH3:20])[C:13]=2[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
4-benzyloxy-2-methoxy-1-methyl-1H-benzimidazole
Quantity
254.8 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=CC=2N(C(=NC21)OC)C
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 7 hours at ambient temperature under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate:n-hexane=3:1, V/V)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
OC1=CC=CC=2N(C(=NC21)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 58.7 mg
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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